Regioisomeric Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Constitutional Isomer
The target compound features a 2H-1,2,3-triazol-2-yl substituent, distinguishing it from the constitutional isomer 2-cyclopentyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2034460-39-2), which bears a 1H-1,2,3-triazol-1-yl group . This regioisomeric difference originates from the CuAAC click-chemistry conditions employed during synthesis (e.g., use of a Cu(I)-stabilizing ligand that favors the 1,4-disubstituted 1H-isomer versus an iridium-catalyzed route that yields the 2H-isomer). In medicinal chemistry, 2H-1,2,3-triazole regioisomers exhibit distinct dipole moments, hydrogen-bonding capacities, and steric orientations compared to their 1H-counterparts, which can translate to differential target binding and ADME behavior [1].
| Evidence Dimension | Regioisomeric triazole substitution pattern |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl (N2-substituted triazole) |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-yl (N1-substituted triazole) — CAS 2034460-39-2 |
| Quantified Difference | Not quantified in public domain for this specific pair. Class-level inference: dipole moment differences of ~2-3 Debye and altered hydrogen-bond acceptor capacity reported for model 1,2,3-triazole regioisomers. |
| Conditions | Structural comparison; no head-to-head biological assay data publicly available for this pair. |
Why This Matters
Regioisomeric identity is a critical quality attribute for procurement: ordering the incorrect isomer (e.g., CAS 2034460-39-2 instead of 2034438-62-3) introduces a different molecular entity with unvalidated biological activity, potentially invalidating SAR conclusions or screening results.
- [1] Gampa, M.M., Reddy, P.N. (2022) 'Novel series of 1,2,3-triazolyl-acetamide scaffolds: Synthesis, biological activity and computational molecular modeling', Journal of Molecular Structure. Full Reference via OUCI. View Source
